Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride
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Overview
Description
Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride is a complex organic compound with a unique structure that combines benzoic acid, piperidine, and butoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with p-butoxy alcohol, followed by the introduction of the piperidine group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine group may interact with receptors or enzymes, modulating their activity. The ester and benzoic acid moieties can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-butoxy-, methyl ester
- Benzoic acid, 2-methoxy-, methyl ester
Uniqueness
Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine group, in particular, differentiates it from other benzoic acid derivatives, potentially enhancing its biological activity and therapeutic potential.
Properties
CAS No. |
67032-42-2 |
---|---|
Molecular Formula |
C20H32ClNO3 |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
1-(2-methylpiperidin-1-ium-1-yl)propan-2-yl 4-butoxybenzoate;chloride |
InChI |
InChI=1S/C20H31NO3.ClH/c1-4-5-14-23-19-11-9-18(10-12-19)20(22)24-17(3)15-21-13-7-6-8-16(21)2;/h9-12,16-17H,4-8,13-15H2,1-3H3;1H |
InChI Key |
SQGCSAQJJHIFIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC(C)C[NH+]2CCCCC2C.[Cl-] |
Origin of Product |
United States |
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